molecular formula C25H27N3O3S B2717018 N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899993-63-6

N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2717018
CAS RN: 899993-63-6
M. Wt: 449.57
InChI Key: QJXXDFHTYBLBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H27N3O3S and its molecular weight is 449.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activities

Research into certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives has demonstrated significant antiproliferative activities against various human cancer cell lines. Among these, a closely related compound exhibited potent activity against nasopharyngeal carcinoma cells (NPC-TW01), indicating its potential in cancer treatment research. The study highlighted the compound's specificity and mechanism of action through cell cycle alteration and accumulation in the S phase, presenting a promising avenue for targeted cancer therapy (I‐Li Chen et al., 2013).

Photophysical Studies

Another area of application is in the study of photophysical properties of dihydroquinazolinone derivatives. Research focusing on the synthesis and photophysical analysis of these compounds revealed significant solvent polarity-dependent properties. The findings contribute to a deeper understanding of the excited-state characteristics of these molecules, which could be beneficial in developing materials for optical applications (M. Pannipara et al., 2017).

Novel Anticancer Agents

Thioaryl naphthylmethanone oxime ether analogs, encompassing functional properties of various anticancer drugs, have been identified as potent cytotoxic agents against cancer cells. A specific derivative, MND, demonstrated significant inhibition of cancer stem cell populations and tumor regression in mouse models, without directly inhibiting tyrosine kinase signaling. This highlights its potential as a new, nonquinazoline drug candidate for cancer therapy with a promising safety profile (B. Chakravarti et al., 2014).

G-Quadruplex Ligands

Tetra-substituted naphthalene diimide (ND) derivatives have been explored as stabilizers of human telomeric and gene promoter DNA quadruplexes, showing potent inhibition against pancreatic cancer cell lines. This research underscores the potential of ND compounds in targeting telomere maintenance mechanisms in cancer cells, offering a novel approach for therapeutic intervention (M. Micco et al., 2013).

Anti-inflammatory and Analgesic Evaluation

The synthesis and evaluation of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives have demonstrated significant anti-inflammatory and analgesic activities. These findings contribute to the potential development of new therapeutic agents for managing inflammation and pain (A. Rajasekaran et al., 2011).

properties

IUPAC Name

N-naphthalen-1-yl-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c29-23(26-21-12-5-8-17-7-1-2-10-19(17)21)16-32-24-20-11-3-4-13-22(20)28(25(30)27-24)15-18-9-6-14-31-18/h1-2,5,7-8,10,12,18H,3-4,6,9,11,13-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXXDFHTYBLBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.